molecular formula C15H14N2O2 B1325110 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid CAS No. 1017200-69-9

2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid

Cat. No.: B1325110
CAS No.: 1017200-69-9
M. Wt: 254.28 g/mol
InChI Key: DGAHWHCIJQCFSK-UHFFFAOYSA-N
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Description

2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid is a chemical compound that combines the structural features of quinoline and nicotinic acid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline moiety is known for its presence in many biologically active compounds, while nicotinic acid is a well-known vitamin (Vitamin B3) with various health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid typically involves the reaction of 2-alkynylanilines with ketones in the presence of a catalyst. One common method uses p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions . Another approach involves the use of Lewis acids such as FeCl3 to catalyze the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural similarity to biologically active quinoline derivatives makes it a candidate for drug development.

    Medicine: It may have potential as a therapeutic agent due to its quinoline and nicotinic acid components.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid is not well-documented. based on its structure, it may interact with molecular targets similar to those of quinoline and nicotinic acid derivatives. These interactions could involve binding to enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid is unique due to the combination of the quinoline and nicotinic acid moieties. This dual functionality may confer unique biological and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(19)12-7-3-9-16-14(12)17-10-4-6-11-5-1-2-8-13(11)17/h1-3,5,7-9H,4,6,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAHWHCIJQCFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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